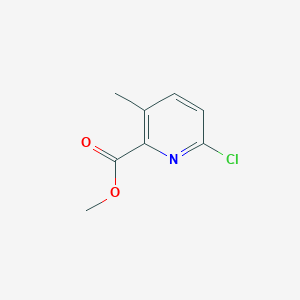![molecular formula C7H5N3O2 B1391035 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-64-7](/img/structure/B1391035.png)
7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Übersicht
Beschreibung
7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a compound with the CAS Number: 1016241-64-7 . It has a molecular weight of 163.14 .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has been discussed in various studies . One method involves the use of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted by intramolecular cyclization under the influence of sodium methoxide to give methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates .
Molecular Structure Analysis
The linear formula of 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is C7H5N3O2 .
Chemical Reactions Analysis
The chemical reactions involving 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid have been studied . For instance, treatment of certain compounds with bases caused intramolecular cyclization with participation of the aldehyde and methylene groups .
Physical And Chemical Properties Analysis
7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis Intermediate
7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid serves as an intermediate in pharmaceutical synthesis, particularly in the creation of novel compounds with potential therapeutic applications. For example, it has been used in the synthesis of salts of 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide, which are explored for their pharmaceutical properties .
Anti-Cancer Activity
This compound has been evaluated for its anti-proliferative activity against various cancer cell lines, including breast cancer, lymphocyte, and colon adenocarcinoma cells. It is being studied as part of a combination therapy to improve selectivity and antiproliferative effects on cancer cells .
Cyclin-Dependent Kinase Inhibitors
The compound’s derivatives are being researched for their role as Cyclin-Dependent Kinase Inhibitors (CDKIs), which represent a targeted treatment for metastatic breast cancer. CDKIs like ribociclib and palbociclib feature pyrrolo[2,3-d]pyrimidine moieties and are selective small CDK4/6 inhibitors .
Ecofriendly Synthesis
Researchers have developed eco-friendly methods to synthesize intermediates like Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate using regioselective processes. These methods aim to reduce environmental impact while producing valuable pharmaceutical intermediates .
Wirkmechanismus
Target of Action
7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a key intermediate in the synthesis of Ribociclib , a selective inhibitor of cyclin-dependent kinases (CDK4/6) . CDK4/6 are proteins that play a crucial role in cell cycle regulation, and their inhibition can halt cell division and proliferation .
Mode of Action
The compound interacts with its targets, CDK4/6, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle. By inhibiting CDK4/6, the compound prevents the phosphorylation of the retinoblastoma protein (Rb), a key event in the G1 to S phase transition . This leads to cell cycle arrest and potentially induces apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell cycle progression. By inhibiting CDK4/6, the compound can induce cell cycle arrest, preventing the proliferation of cancer cells . This can lead to the death of these cells, particularly in cancers that are dependent on CDK4/6 activity for growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the presence of other substances in the environment, such as proteins or other small molecules, could potentially interact with the compound and alter its efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZKYTGSMOMGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672201 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid | |
CAS RN |
1016241-64-7 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic pathways for 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid derivatives?
A: Several research papers highlight the synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid derivatives. One common approach involves using substituted pyrimidines as starting materials. For example, 5-carbethoxy-4-chloro-2-phenylpyrimidine can react with various amines to yield 4-substituted aminopyrimidine carboxylic acid esters. These esters can then undergo cyclization reactions to form the desired 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid derivatives []. Another study describes synthesizing methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids [].
Q2: What are the potential applications of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids?
A: While specific applications are not detailed in the provided abstracts, the synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids suggests an interest in their biological activity. Researchers often synthesize novel compounds within this chemical class to screen them for potential use as pharmaceuticals or agrochemicals. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1390956.png)









![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)
![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)